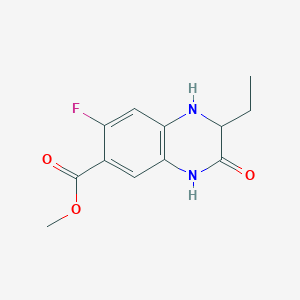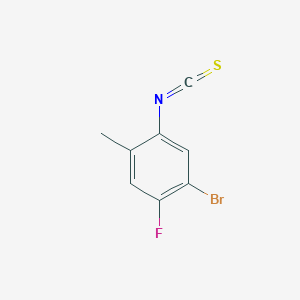
5-Dodecyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dodecyn-1-ol is an acetylenic compound with the molecular formula C12H22O . It is characterized by a triple bond between the tenth and eleventh carbon atoms and a hydroxyl group at the first carbon position. This compound is a primary alcohol and is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Dodecyn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1-decyne with formaldehyde in the presence of a base, followed by hydrogenation to yield this compound . Another method involves the reduction of 5-dodecynoic acid using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 5-dodecynoic acid or its derivatives. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Dodecyn-1-ol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Dodecynoic acid.
Reduction: 5-Dodecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Dodecyn-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Dodecyn-1-ol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form aldehydes and acids, which can further participate in various biochemical pathways. The triple bond in its structure allows it to act as a reactive intermediate in organic synthesis, facilitating the formation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Dodecyn-1-ol: Similar in structure but with the triple bond at the tenth carbon position.
5-Decyn-1-ol: Similar in structure but with a shorter carbon chain.
Uniqueness
5-Dodecyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
88109-70-0 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
dodec-5-yn-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-6,9-12H2,1H3 |
InChI-Schlüssel |
JNKBWJUFYXSKHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)

